molecular formula C19H17N3O4 B5016572 (2,4-dinitro-1-naphthyl)(4-isopropylphenyl)amine

(2,4-dinitro-1-naphthyl)(4-isopropylphenyl)amine

Cat. No. B5016572
M. Wt: 351.4 g/mol
InChI Key: YHGYJQXBCXSWMR-UHFFFAOYSA-N
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Description

The compound “(2,4-dinitro-1-naphthyl)(4-isopropylphenyl)amine” is an aromatic amine with two aromatic rings, one of which is a naphthyl group substituted with two nitro groups, and the other is a phenyl group substituted with an isopropyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic rings. The nitro groups are electron-withdrawing, which could impact the reactivity of the compound .


Chemical Reactions Analysis

Amines, in general, are basic and can undergo reactions with acids to form amides. The nitro groups can potentially be reduced to amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Amines often have a fishy smell, and nitro compounds are often highly reactive .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to define a ‘mechanism of action’ for this compound .

Safety and Hazards

Nitro compounds can be explosive, and amines can be irritants. Therefore, handling this compound would likely require appropriate safety measures .

properties

IUPAC Name

2,4-dinitro-N-(4-propan-2-ylphenyl)naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12(2)13-7-9-14(10-8-13)20-19-16-6-4-3-5-15(16)17(21(23)24)11-18(19)22(25)26/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGYJQXBCXSWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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